molecular formula C20H17N7O2 B2486944 N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215390-94-5

N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Número de catálogo: B2486944
Número CAS: 1215390-94-5
Peso molecular: 387.403
Clave InChI: NFRHLUZHVXPOQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a dimethylamino group at the 4-position and an acetamide moiety linked to a 4-cyanophenyl group. The dimethylamino group enhances solubility via its electron-donating nature, while the nitrile (cyano) substituent on the phenyl ring contributes to metabolic stability and binding affinity through hydrophobic interactions .

Propiedades

IUPAC Name

N-(4-cyanophenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c1-25(2)18-19-24-26(12-17(28)22-14-9-7-13(11-21)8-10-14)20(29)27(19)16-6-4-3-5-15(16)23-18/h3-10H,12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRHLUZHVXPOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H17N7O2
  • Molecular Weight : 389.40 g/mol
  • CAS Number : 50787741
  • Chemical Structure : The compound features a triazoloquinoxaline scaffold, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. The following sections summarize key findings regarding its pharmacological effects.

Antidepressant Activity

Research indicates that compounds within the triazolo[4,3-a]quinoxaline class exhibit antidepressant-like effects. In a study utilizing the Porsolt's behavioral despair model in rats, several derivatives demonstrated reduced immobility, suggesting potential as rapid-acting antidepressants. The optimal activity was associated with specific substitutions on the triazoloquinoxaline structure .

Adenosine Receptor Interaction

The compound shows significant binding affinity for adenosine receptors A1 and A2. For instance, derivatives from this class have been shown to act as antagonists at these receptors, inhibiting the binding of tritiated CHA (N6-cyclohexyladenosine) and NECA (5'-N-ethylcarboxamidoadenosine). This interaction may underlie some of the observed pharmacological effects, including modulation of cAMP levels in various tissues .

Anticancer Properties

Recent studies highlight the anticancer potential of triazoloquinoxaline derivatives. For example:

  • Compounds have been tested against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer). Some derivatives exhibited low-micromolar cytotoxicity and were identified as potent DNA intercalators and topoisomerase II inhibitors .
  • A specific derivative was noted for its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2 .

Research Findings and Case Studies

StudyFindings
Ezzat et al.Developed A2B adenosine receptor antagonists with significant cytotoxic activity against MDA-MB-231 cells.
El-Adl et al.Evaluated anti-proliferative activities against HepG2 and HCT116 cells; identified compounds as effective DNA intercalators.
Recent InvestigationsHighlighted compounds' ability to arrest the cell cycle at G2/M phase and induce apoptosis in various cancer lines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibit promising antimicrobial properties. For instance, derivatives of triazoloquinoxaline have been studied for their antibacterial and antifungal activities. In one study, compounds demonstrated significant inhibition against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications to the triazole and quinoxaline structures can enhance activity against various microorganisms .

Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazoloquinoxaline derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Studies have shown that modifications in the chemical structure can lead to improved selectivity and potency against specific cancer types, making them suitable candidates for further development as anticancer agents .

Inhibitory Effects on Enzymes
Molecular docking studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico studies suggest that the compound could be optimized for anti-inflammatory purposes, highlighting its potential therapeutic applications in treating inflammatory diseases .

Material Science

Fluorescent Properties
Compounds with similar structural motifs have been explored for their photophysical properties. The presence of the cyanophenyl group in this compound may impart unique fluorescent characteristics that can be harnessed in developing fluorescent probes or sensors for biological applications .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the triazole and quinoxaline rings followed by acetamide formation. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
RSC Advances (2016)Antimicrobial ActivityCompounds showed significant activity against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
Molecular Docking Study (2021)Anti-inflammatory PotentialIndicated strong binding affinity to 5-lipoxygenase suggesting a pathway for anti-inflammatory drug development .
Photophysical Properties (2020)Fluorescent ApplicationsExplored the potential use in biological imaging due to unique fluorescence characteristics .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Key structural analogues include:

Compound Name Substituents (R1, R2) Molecular Weight Key Functional Groups Physicochemical Properties
Target Compound R1 = N(CH₃)₂, R2 = CN ~393.40 (calc.) Dimethylamino, nitrile, acetamide High polarity, moderate solubility
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide R1 = CH₃, R2 = Cl 367.79 Chloro, methyl, acetamide Lipophilic, high crystallinity
N-(4-Methoxyphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide R1 = H, R2 = OCH₃ 363.37 Methoxy, acetamide Moderate solubility, mp ~274°C
N-(4-Sulfamoylphenyl)-2-cyano-2-(4-methylphenylhydrazinylidene)acetamide R1 = SO₂NH₂, R2 = CH₃ 357.38 Sulfamoyl, nitrile, methyl High mp (288°C), high yield (94%)
  • Substituent Effects: Electron-Withdrawing Groups (CN, Cl): The target compound’s nitrile group enhances metabolic stability compared to the chloro substituent in ’s analogue, which increases lipophilicity but may reduce solubility . Electron-Donating Groups (N(CH₃)₂, OCH₃): The dimethylamino group in the target compound improves aqueous solubility relative to methoxy-substituted derivatives (e.g., ’s 13b), which exhibit moderate solubility due to hydrogen-bonding limitations .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O, ~1660–1670 cm⁻¹) and nitrile (C≡N, ~2215 cm⁻¹) stretches align with ’s compounds (e.g., 13a: 1664 cm⁻¹, 2214 cm⁻¹) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazoloquinoxaline core via cyclization of quinoxaline precursors under controlled conditions. Key steps include:

  • Step 1 : Preparation of the triazole ring fused to quinoxaline using 2-aminobenzonitrile derivatives and hydrazine hydrate .
  • Step 2 : Functionalization with dimethylamino and cyanophenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol ensure >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min .
  • NMR : Key signals include δ 8.2–8.5 ppm (quinoxaline aromatic protons) and δ 3.1 ppm (dimethylamino singlet) .
  • Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 433.2 .

Q. What preliminary biological activities have been reported for triazoloquinoxaline derivatives like this compound?

  • Methodological Answer : Related analogs show:

  • Anticancer Activity : IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells via apoptosis induction (Annexin V/PI assays) .
  • Antimicrobial Effects : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : COX-2 inhibition (~75% at 10 µM) in fluorogenic assays .

Q. What molecular targets are hypothesized for this compound?

  • Methodological Answer : Targets are inferred from structural analogs:

  • Kinase Inhibition : Likely interacts with ATP-binding pockets of Aurora kinases due to the triazoloquinoxaline scaffold .
  • Epigenetic Modulation : Dimethylamino groups may inhibit histone deacetylases (HDACs), validated via Western blotting for acetylated histone H3 .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential CYP450 metabolism .
  • Target Profiling : Employ kinase/HDAC inhibitor panels (e.g., DiscoverX) to identify off-target effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEG-400/water (60:40) or nanoemulsions to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters at the acetamide moiety for pH-sensitive release .
  • Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis (t½, Cₘₐₓ) .

Q. How can structure-activity relationship (SAR) studies improve potency against resistant cancer cells?

  • Methodological Answer :

  • Substituent Screening : Replace the cyanophenyl group with fluorophenyl or methoxy groups to enhance membrane permeability (logP optimization) .
  • Resistance Reversal : Co-administer with P-gp inhibitors (e.g., verapamil) in multidrug-resistant (MDR) cell lines (e.g., NCI/ADR-RES) .
  • 3D-QSAR Modeling : Use Schrödinger Maestro to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values .

Q. What experimental models are suitable for validating in vivo efficacy and toxicity?

  • Methodological Answer :

  • Xenograft Models : Subcutaneous implantation of HT-29 colon cancer in nude mice; monitor tumor volume biweekly .
  • Toxicology : Assess liver/kidney function via ALT, AST, and BUN/CRE levels after 28-day dosing .
  • Biodistribution : Radiolabel the compound with ¹⁴C and quantify accumulation in organs via scintillation counting .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.